1-(4-chlorophenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core linked to a thioxothiazolidinone ring substituted with a 4-chlorophenyl group and a conjugated (E)-3-phenylallylidene moiety. Its stereochemical configuration (Z/E) at the thiazolidinone and allylidene positions is critical for molecular interactions, as confirmed by crystallographic tools like SHELX and ORTEP . The synthesis likely involves multi-step condensation reactions, similar to methods described for analogous thiazolidinones (e.g., refluxing thiosemicarbazides with aldehydes in DMF/acetic acid) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S2/c23-15-9-11-16(12-10-15)24-19(26)13-17(20(24)27)25-21(28)18(30-22(25)29)8-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2/b7-4+,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDWXGYNXSCJAC-DFBITEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Thioxothiazolidinyl Group: This step involves the reaction of the pyrrolidine-2,5-dione core with a thioamide or thiourea derivative under suitable conditions, often in the presence of a catalyst.
Addition of the Chlorophenyl and Phenylallylidene Groups: These groups can be introduced through substitution reactions, where the appropriate halogenated precursors react with the intermediate compounds formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
- Antidiabetic Potential :
- Anti-inflammatory Effects :
- Anticancer Properties :
Case Studies
- Antimicrobial Evaluation :
- Diabetes Management :
- Cancer Research :
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations:
The (E)-3-phenylallylidene group offers extended conjugation, favoring charge-transfer interactions in biological targets .
Stereochemical Complexity: The Z/E configuration in the thiazolidinone-allylidene system distinguishes it from simpler analogs (e.g., ), influencing binding specificity.
Biological Activity : While explicit data for the target compound is lacking, the spiro compound and triazole-thione demonstrate that chlorophenyl and thione groups correlate with antibacterial activity. The target’s hybrid structure may broaden its bioactivity spectrum.
Physicochemical Properties
- Solubility : The hydroxyl and methoxy groups in enhance aqueous solubility, whereas the target compound’s chlorophenyl and allylidene groups favor organic solvents.
- Thermal Stability: Rigid spiro systems (e.g., ) exhibit higher melting points than flexible thiazolidinones, suggesting the target compound may have intermediate stability.
Biological Activity
The compound 1-(4-chlorophenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolidinone core : Known for its diverse pharmacological properties.
- Chlorophenyl group : Imparts specific biological interactions.
- Pyrrolidine moiety : Contributes to the compound's overall reactivity and biological profile.
Antioxidant and Anti-inflammatory Properties
Research indicates that thiazolidinone derivatives exhibit significant antioxidant and anti-inflammatory properties. A study utilizing molecular docking simulations suggested that similar compounds can effectively scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating oxidative stress-related diseases .
Antimicrobial Activity
Thiazolidinones are recognized for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For example, a series of synthesized 5-en-4-thiazolidinones demonstrated notable antibacterial activity, with some derivatives achieving IC50 values as low as 2.14 µM, significantly outperforming traditional antibiotics .
Anticancer Potential
The anticancer activity of thiazolidinones has been well-documented. Studies have reported that compounds bearing the thiazolidinone scaffold can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific compound may share this potential, warranting further investigation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of thiazolidinone derivatives typically involves multi-step reactions, often starting from readily available precursors. The introduction of substituents at specific positions on the thiazolidinone core significantly influences biological activity. Modifications at the C5 position have been shown to enhance pharmacological effects .
| Compound | Structure | Biological Activity |
|---|---|---|
| Thiazolidinone A | Structure A | Antimicrobial (IC50: 2.14 µM) |
| Thiazolidinone B | Structure B | Antioxidant (DPPH scavenging activity) |
| Thiazolidinone C | Structure C | Anticancer (apoptosis induction) |
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited potent antibacterial activity, supporting their use as lead compounds in drug development .
- Anticancer Activity : In vitro studies demonstrated that certain thiazolidinone derivatives could inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of similar compounds, revealing their ability to downregulate pro-inflammatory cytokines in cellular models .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The core thiazolidinone ring can be synthesized via condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux (2–3 hours). For the (Z)-allylidene moiety, benzaldehyde derivatives are typically condensed with the thiazolidinone precursor under basic conditions (e.g., NaOH/ethanol) . Optimization can involve statistical Design of Experiments (DoE) to evaluate solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of carbonyl compounds (1:1 to 1:3 molar ratios). Reaction progress should be monitored via TLC or HPLC to identify ideal quenching points .
Q. How should researchers characterize the stereochemistry of the (Z)- and (E)-configured substituents?
Methodological Answer: Use a combination of NOESY NMR (to confirm spatial proximity of substituents) and X-ray crystallography for definitive stereochemical assignment. For the allylidene group, (E)/(Z) isomerism can be distinguished via H NMR coupling constants () and UV-Vis spectroscopy (shifts in π→π* transitions due to conjugation differences) . Computational methods (DFT) can predict stable conformers and compare experimental vs. simulated spectra .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer: Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC/MBC assays) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include a positive control (e.g., doxorubicin) and validate results with flow cytometry to assess apoptosis/necrosis mechanisms .
Advanced Research Questions
Q. How can computational chemistry improve the design of derivatives with enhanced bioactivity?
Methodological Answer: Employ quantum mechanical calculations (e.g., Gaussian, ORCA) to map electrostatic potentials and identify reactive sites for electrophilic/nucleophilic substitution. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., EGFR, COX-2). Machine learning models (e.g., QSAR) trained on existing bioactivity data can prioritize substituents (e.g., electron-withdrawing groups on the 4-chlorophenyl ring) for synthesis .
Q. How do solvent effects influence the regioselectivity of thiazolidinone ring modifications?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in nucleophilic substitution, favoring C-5 functionalization. In contrast, protic solvents (ethanol) promote hydrogen bonding with the thioxo group, directing reactivity to the C-2 position. Kinetic studies (UV-Vis monitoring) and transition-state modeling (IRC calculations) can quantify solvent effects on activation barriers .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., RPMI-1640 media, 5% CO). Use metabolomics (LC-MS) to identify degradation products or off-target interactions. Cross-reference with structural analogs to isolate substituent-specific effects .
Q. How can reaction fundamentals guide scalable synthesis without compromising stereochemical integrity?
Methodological Answer: Leverage continuous-flow reactors with precise temperature/pH control to minimize epimerization. For photolabile intermediates, use amber glassware or LED arrays with controlled wavelengths. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of stereochemical ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
